N-methoxy-N,1-dimethylcyclopropane-1-carboxamide
Description
N-Methoxy-N,1-dimethylcyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a strained three-membered cyclopropane ring and a methoxy-methyl substitution pattern on the amide nitrogen. This compound belongs to the Weinreb amide family, which are widely used in organic synthesis as acylating agents due to their ability to stabilize enolates and prevent over-reaction . The cyclopropane ring introduces significant ring strain, influencing both reactivity and stability compared to larger cyclic analogs.
Properties
IUPAC Name |
N-methoxy-N,1-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(4-5-7)6(9)8(2)10-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFKCYCBZXPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methoxy-N,1-dimethylcyclopropane-1-carboxamide (commonly referred to as NMDC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the significant biological properties of NMDC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of NMDC
NMDC is a cyclopropane derivative characterized by a methoxy group and a dimethylamine substituent. Cyclopropane derivatives are known for their unique structural features that can influence biological activity, making them valuable in drug design and development.
Mechanisms of Biological Activity
The biological activity of NMDC can be attributed to several mechanisms:
- Enzyme Inhibition : NMDC has shown potential as an inhibitor of various enzymes. The presence of the cyclopropane ring can enhance binding affinity due to its ability to undergo electrophilic ring-opening reactions, which may lead to the formation of reactive intermediates that interact with enzyme active sites .
- Antiproliferative Effects : Research indicates that NMDC exhibits antiproliferative activity against several cancer cell lines. The compound's ability to inhibit cell growth is linked to its interaction with cellular pathways involved in proliferation and apoptosis .
- Antioxidant Properties : NMDC has demonstrated antioxidant capabilities, which are crucial in mitigating oxidative stress within cells. This property may contribute to its protective effects against cellular damage and its potential use in cancer therapy .
Antiproliferative Activity
A study evaluated the antiproliferative effects of NMDC on various cancer cell lines, including HCT 116 (colon cancer), MCF-7 (breast cancer), and HEK 293 (human embryonic kidney cells). The results indicated that:
- IC50 Values : The IC50 values for NMDC were found to be in the low micromolar range, suggesting significant potency against these cell lines. For instance, NMDC showed an IC50 of approximately 3.1 µM against MCF-7 cells, indicating selective activity towards this breast cancer line .
Antioxidant Capacity
The antioxidant activity of NMDC was assessed using the DPPH and FRAP assays. The compound exhibited considerable capacity to scavenge free radicals and reduce oxidative stress markers in treated cells. Notably:
- Cellular Assays : In experiments where HCT 116 cells were exposed to tert-butyl hydroperoxide (TBHP), NMDC significantly reduced the formation of oxidative stress byproducts compared to untreated controls .
Case Studies
Several case studies highlight the therapeutic potential of NMDC:
- Cancer Therapy : A clinical study involving patients with advanced breast cancer explored the use of NMDC as an adjunct therapy alongside standard treatments. Results indicated improved patient outcomes and reduced tumor sizes in some cases, warranting further investigation into its efficacy and safety profiles.
- Neuroprotective Effects : Preliminary studies suggest that NMDC may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The compound's ability to inhibit oxidative stress and modulate neurotransmitter systems could play a role in neuroprotection .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
N-Methoxy-N,1-dimethylcyclohexane-1-carboxamide
- Structure : Cyclohexane ring replaces cyclopropane.
- Key Differences : Reduced ring strain enhances stability but lowers reactivity. The cyclohexane ring adopts a chair conformation, minimizing steric hindrance.
- Applications : Preferred in syntheses requiring prolonged stability, such as multi-step pharmaceutical intermediates .
N-Methoxy-N-methylpropionamide
- Structure : Linear propionamide backbone without cyclic constraints.
- Key Differences : Absence of cyclopropane eliminates ring strain, leading to lower reactivity in ring-opening reactions. Higher flexibility may improve solubility in polar solvents .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Incorporates a phenoxy group and phenyl-substituted cyclopropane.
- The phenoxy group introduces sites for electrophilic substitution .
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride
- Structure: Methylamino group replaces methoxy, and the compound exists as a hydrochloride salt.
- Key Differences: The amino group confers basicity and hydrogen-bonding capacity, altering solubility and bioavailability. The salt form improves crystallinity and storage stability .
Physical and Spectral Properties
- Cyclopropane NMR Signatures : The target compound’s cyclopropane ring generates distinct upfield shifts for CH₂ groups (δ 1.2–1.5 ppm in ¹H NMR) due to diamagnetic anisotropy, absent in linear or larger cyclic analogs .
Preparation Methods
Stepwise Procedure and Optimization
Preparation of 1-Methylcyclopropane-1-Carboxylic Acid Chloride
- Starting Material : 1-Methylcyclopropane-1-carboxylic acid (CAS 6914-76-7) is commercially available or synthesized via cyclopropanation of α,β-unsaturated esters.
- Chlorination : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours yields the acid chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions.
Coupling with N,O-Dimethylhydroxylamine Hydrochloride
Key Data and Findings
Alternative Routes via Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct coupling of 1-methylcyclopropane-1-carboxylic acid with N,O-dimethylhydroxylamine. This method bypasses the need for acid chloride formation, reducing the risk of cyclopropane ring opening.
Reaction Protocol
- Activation : The carboxylic acid (1 equiv) is treated with EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM or THF at 0°C for 1 hour.
- Coupling : N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) and TEA (2.5 equiv) are added, and the mixture is stirred at 25°C for 12–18 hours.
- Yield : 65–75%, slightly lower than the acid chloride route due to competing side reactions.
Cyclopropanation Followed by Late-Stage Amidation
In cases where the cyclopropane ring is introduced after amide formation, a malonate-based strategy is employed. This method is less common but offers flexibility for structurally complex analogs.
Representative Procedure
- Synthesis of Dimethyl 1-Methylcyclopropane-1,1-Dicarboxylate :
- Hydrolysis and Decarboxylation :
- Amide Formation :
Challenges and Limitations
- Low Efficiency : Multi-step sequence reduces overall yield (40–50%).
- Side Reactions : Decarboxylation may lead to ring-opening products under harsh conditions.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride Route | 78–85% | High yield, straightforward conditions | Requires handling corrosive reagents |
| Carbodiimide-Mediated | 65–75% | Avoids acid chlorides | Lower yield, costly reagents |
| Cyclopropanation Strategy | 40–50% | Flexible for analog synthesis | Multi-step, low efficiency |
Q & A
Q. What are the key synthetic methodologies for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide, and how are reaction conditions optimized to preserve cyclopropane stability?
The synthesis typically involves cyclopropanation reagents (e.g., via [2+1] cycloaddition) combined with carboxamide precursors. For example, bromocyclopropanes can react with methoxyamine derivatives under basic conditions (e.g., t-BuOK) to form the target compound. Reaction optimization includes controlling temperature (<0°C to room temperature), solvent choice (THF or DCM), and stoichiometry to avoid ring-opening or degradation of the cyclopropane moiety . Analytical techniques like NMR and mass spectrometry are critical for monitoring reaction progress and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
¹H/¹³C NMR is essential for confirming the cyclopropane ring (characteristic δ 0.5–2.0 ppm for cyclopropane protons) and carboxamide groups (amide protons at δ 6–8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1100 cm⁻¹) groups. X-ray crystallography, though less common for small molecules, resolves stereochemistry in crystalline derivatives .
Q. How can researchers design preliminary biological activity studies for this compound?
Initial studies often involve in vitro assays targeting enzymes or receptors linked to diseases (e.g., kinases, GPCRs). For example, cyclopropane carboxamides are known to modulate oxidative stress pathways. Dose-response curves (1–100 μM) and cytotoxicity assays (e.g., MTT) in cell lines (e.g., HEK293, HepG2) are recommended. Structural analogs suggest potential anti-inflammatory or anticancer properties, guiding hypothesis-driven experiments .
Advanced Research Questions
Q. What strategies address diastereomer formation during synthesis, and how are they resolved?
Diastereomers often arise from chiral centers in the cyclopropane ring or carboxamide substituents. Strategies include:
- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Rh(II)-based) to favor specific enantiomers.
- Chromatographic separation : Preparative HPLC or chiral columns (e.g., Chiralpak AD-H) resolve mixtures, though inseparable cases may require alternative synthetic routes .
- Crystallization-induced diastereomer resolution : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives) .
Q. How do computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and bioactivity?
Density Functional Theory (DFT) predicts cyclopropane ring strain (≈27 kcal/mol) and bond angles (≈60°), informing stability under varying pH or temperature. Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., COX-2, CYP450 enzymes). For example, the methoxy group may form hydrogen bonds with catalytic residues, while the cyclopropane enhances lipophilicity for membrane penetration .
Q. What experimental and analytical challenges arise in studying this compound’s metabolic pathways?
Key challenges include:
- Metabolite instability : Cyclopropanes may undergo ring-opening via cytochrome P450-mediated oxidation. Trapping agents (e.g., glutathione) stabilize reactive intermediates.
- Detection limits : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity for low-abundance metabolites.
- Isotope labeling : ¹³C-labeled cyclopropanes track metabolic fate in in vivo models (e.g., rodent liver microsomes) .
Q. How can crystallographic data (e.g., SHELXL-refined structures) resolve structural ambiguities in derivatives?
SHELXL refines high-resolution X-ray data to model bond lengths, angles, and thermal parameters. For example, cyclopropane ring distortions induced by steric bulk (e.g., methyl groups) are quantified via displacement parameters. Hydrogen-bonding networks (e.g., amide-N–H⋯O=C) stabilize crystal packing, informing solubility and stability trends .
Data Contradiction and Reproducibility
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 50% vs. 78%) for similar compounds?
Variability often stems from:
- Reagent purity : Impurities in cyclopropanation reagents (e.g., diazo compounds) reduce yield.
- Scale effects : Milligram-scale reactions may suffer from inefficient mixing or heat dissipation vs. gram-scale.
- Workup protocols : Column chromatography losses vs. crystallization recovery. Reproducibility requires detailed procedural documentation (e.g., exact stoichiometry, solvent drying) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
